Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the piperidine ring: The starting material undergoes cyclization to form the piperidine ring.
Introduction of the pyrazine moiety: The pyrazine group is introduced through a nucleophilic substitution reaction.
Carbamate formation: The final step involves the formation of the carbamate group by reacting with tert-butyl chloroformate.
Chemical Reactions Analysis
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation.
Comparison with Similar Compounds
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl piperidin-4-ylcarbamate: This compound has a similar piperidine ring structure but lacks the pyrazine moiety.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain a pyrazine group and have shown significant biological activity.
The uniqueness of this compound lies in its specific combination of the pyrazine and piperidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLMVWSCWCBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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